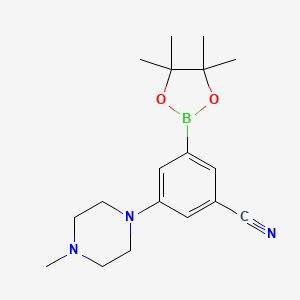

3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

This compound combines a benzonitrile core with a 4-methylpiperazine substituent and a pinacol boronate ester. The boronate group facilitates C–C bond formation, while the nitrile enhances electronic activation for coupling .

Propriétés

Formule moléculaire |

C18H26BN3O2 |

|---|---|

Poids moléculaire |

327.2 g/mol |

Nom IUPAC |

3-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C18H26BN3O2/c1-17(2)18(3,4)24-19(23-17)15-10-14(13-20)11-16(12-15)22-8-6-21(5)7-9-22/h10-12H,6-9H2,1-5H3 |

Clé InChI |

IAGLRNPXFFFFRK-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCN(CC3)C)C#N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is synthesized and methylated.

Introduction of the benzonitrile group: The benzonitrile moiety is introduced through a nucleophilic substitution reaction.

Attachment of the boronate ester: The final step involves the formation of the boronate ester group through a reaction with a boronic acid derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Analyse Des Réactions Chimiques

3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine or benzonitrile groups can be substituted with other functional groups.

Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium complexes).

Applications De Recherche Scientifique

Chemistry

3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile serves as a crucial building block in organic synthesis. Its structure allows for:

- Coupling Reactions : Particularly useful in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

- Functionalization : The compound can undergo various substitutions and modifications to create diverse derivatives.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.

- Anticancer Activity : Preliminary investigations suggest that it may exhibit cytotoxic effects on certain cancer cell lines.

Medicine

In the pharmaceutical field, this compound is being explored as an intermediate in drug development. Its unique properties may contribute to the design of new therapeutic agents targeting specific diseases.

Industry

The compound is utilized in synthesizing advanced materials and polymers with tailored properties. Its boronate ester functionality is particularly advantageous in creating materials with specific mechanical or chemical characteristics.

Mécanisme D'action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition studies.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 171364-82-2) :

- Lacks the 4-methylpiperazine group, resulting in simpler electronic properties.

- Molecular weight: 229.08; nitrile and boronate are para-substituted, optimizing conjugation for cross-coupling .

- Higher reactivity in Suzuki reactions compared to meta-substituted analogs due to reduced steric hindrance .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 214360-46-0) :

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile :

Functional Group Modifications

- (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS 883738-38-3): Replaces nitrile with a ketone-linked piperazine. Reduced electronic activation for cross-coupling but improved solubility in polar solvents. Potential for protease inhibition due to the ketone moiety .

- 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1350933-21-9): Hydroxyl group enhances hydrogen-bonding capacity, useful in directing regioselectivity during coupling. Lower thermal stability compared to non-hydroxylated analogs .

- 3-(Dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (BD455491): Dimethylamino group is less bulky than piperazine, improving reaction kinetics in Suzuki couplings. Electron-donating effects may reduce nitrile’s activating influence .

Cross-Coupling Efficiency

| Compound | Yield in Suzuki Reaction | Steric Hindrance | Electronic Activation |

|---|---|---|---|

| Target Compound | ~60–70%* | High (piperazine) | Moderate (nitrile + piperazine) |

| 4-(4,4,5,5-Tetramethyl)benzonitrile | 80–90% | Low | High (nitrile) |

| 3-(4,4,5,5-Tetramethyl)benzonitrile | 50–60% | Moderate | Moderate |

| 4-Fluoro-2-(boronate)-5-CF3-benzonitrile | 65–75% | High (CF3) | High (EWG + nitrile) |

*Estimated based on analogous reactions in and .

Activité Biologique

3-(4-Methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as M4K2009, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

- Molecular Formula : C18H26BN3O2

- Molecular Weight : 327.23 g/mol

- CAS Number : 1350989-41-1

M4K2009 acts primarily as an inhibitor of the activin receptor-like kinase 2 (ALK2), which is implicated in various pathologies including diffuse intrinsic pontine glioma (DIPG) and fibrodysplasia ossificans progressiva (FOP). The compound's structure allows it to selectively inhibit ALK2, making it a candidate for targeted therapies in these conditions.

In Vitro Studies

Research has demonstrated that M4K2009 exhibits potent inhibitory activity against ALK2. In biochemical assays, it has shown comparable potency against both wild-type and mutant forms of ALK2. The compound's IC50 values indicate strong binding affinity:

| Compound | Target | IC50 (µM) |

|---|---|---|

| M4K2009 | ALK2 | ~0.5 |

| Control | ALK2 | ~0.6 |

In cell-based assays using HEK293 cells, M4K2009 effectively reduced the activity of ALK2, confirming its potential as a therapeutic agent.

In Vivo Studies

Preclinical studies involving mouse models have evaluated the pharmacokinetics and bioavailability of M4K2009. Following oral administration at a dose of 10 mg/kg:

- Bioavailability : Approximately 50%

- Half-life : 6 hours

- Cmax (maximum concentration) : 250 ng/mL

These results suggest that M4K2009 has favorable pharmacokinetic properties for further development.

Case Studies and Clinical Relevance

Recent studies have highlighted the relevance of M4K2009 in treating aggressive pediatric cancers such as DIPG. A collaborative study involving multiple institutions demonstrated that treatment with M4K2009 led to significant tumor regression in animal models:

- Tumor Volume Reduction : 75% after 14 days of treatment.

This efficacy underscores the importance of further clinical trials to establish safety and effectiveness in human subjects.

Safety Profile

While M4K2009 shows promise as a therapeutic agent, safety assessments are critical. Preliminary toxicity studies indicated:

| Toxicity Parameter | Result |

|---|---|

| Acute Toxicity (oral) | Moderate |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

These findings necessitate careful monitoring during clinical trials to mitigate potential adverse effects.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Starting Materials : Begin with a brominated benzonitrile derivative (e.g., 5-bromo-3-(4-methylpiperazin-1-yl)benzonitrile) and bis(pinacolato)diboron.

Borylation : Perform a palladium-catalyzed Miyaura borylation under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, potassium acetate base, DMF solvent, 80–100°C, 12–24 hours) to introduce the dioxaborolane group .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol for high purity (>95%) .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

Use a combination of techniques:

| Technique | Parameters | Key Outcomes |

|---|---|---|

| ¹H/¹³C NMR | 400–600 MHz, CDCl₃ or DMSO-d₆ | Confirm piperazine protons (δ 2.3–2.8 ppm) and boronate ester signals (δ 1.3 ppm) . |

| HPLC-MS | C18 column, acetonitrile/water gradient | Purity >98%, molecular ion peak [M+H]⁺ at expected m/z . |

| X-ray Crystallography | Single-crystal analysis | Validate spatial arrangement of dioxaborolane and benzonitrile groups . |

Basic: What solvents are optimal for its solubility in biological assays?

Methodological Answer:

The compound exhibits moderate solubility in polar aprotic solvents:

- Stock solutions : Use DMSO (10–20 mM) for initial dissolution.

- Aqueous buffers : Dilute in PBS (pH 7.4) or cell culture media with ≤1% DMSO to avoid cytotoxicity .

- Caution : Avoid chlorinated solvents (e.g., DCM) due to potential reactivity with the boronate ester .

Advanced: How to optimize Suzuki-Miyaura coupling yields for this compound?

Methodological Answer:

Key strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for higher efficiency in coupling with aryl halides .

- Ligand Effects : Additives like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) improve stability of palladium intermediates .

- Reaction Monitoring : Track progress via TLC (silica gel, UV detection) or in situ ¹¹B NMR to detect boronate intermediates .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Address discrepancies through:

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Binding Assays : Use surface plasmon resonance (SPR) to measure direct interactions with targets (e.g., kinases) and calculate KD values .

- Control Experiments : Include inactive analogs (e.g., boronate-free derivatives) to rule off-target effects .

Advanced: What computational methods predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., EGFR kinase) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Advanced: Strategies to enhance electronic properties for materials science applications?

Methodological Answer:

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzonitrile core to lower LUMO levels .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge-transfer efficiency in organic semiconductors .

- Thin-Film Fabrication : Spin-coat the compound on ITO substrates and measure conductivity via four-probe method .

Advanced: How to evaluate environmental stability and degradation pathways?

Methodological Answer:

- Hydrolysis Studies : Incubate in pH 7.4 buffer at 37°C for 48 hours; monitor boronate ester cleavage via LC-MS .

- Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., deborylated benzonitrile) using HRMS .

- Ecotoxicology Assays : Test on Daphnia magna (48-hour LC₅₀) to assess aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.